瓦莱美妥司他
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
瓦乐美替斯塔具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究酶抑制和表观遗传调控。
生物学: 研究其对基因表达和细胞分化的影响。
医学: 用于治疗各种癌症的临床试验,包括非霍奇金淋巴瘤和成人 T 细胞白血病/淋巴瘤。
工业: 在开发新型治疗剂和诊断工具方面的潜在应用.
作用机制
瓦乐美替斯塔通过抑制组蛋白赖氨酸 N-甲基转移酶 EZH1 和 EZH2 发挥作用。这些酶催化组蛋白 H3 (H3K27me3) 上赖氨酸 27 的三甲基化,这是一种参与基因沉默的关键表观遗传标记。 通过抑制这些酶,瓦乐美替斯塔降低了 H3K27me3 的水平,导致肿瘤抑制基因的重新激活和癌细胞生长的抑制 .
类似化合物:
替泽美替斯塔: 另一种用于治疗某些癌症的 EZH2 抑制剂。
GSK126: 一种选择性 EZH2 抑制剂,在癌症治疗中具有类似的应用。
瓦乐美替斯塔的独特性: 瓦乐美替斯塔独特之处在于它对 EZH1 和 EZH2 的双重抑制,与仅针对这些酶中的一种的其它抑制剂相比,它提供了更广泛的活性谱。 这种双重抑制在 EZH1 和 EZH2 均与之相关的癌症中特别有利 .
瓦乐美替斯塔是一种很有希望的治疗剂,在治疗各种癌症方面具有巨大的潜力。其独特的作用机制和广泛的应用使其成为研究和临床环境中的一种有价值的化合物。
生化分析
Biochemical Properties
Valemetostat plays a significant role in biochemical reactions by inhibiting the histone-modifying enzymes EZH1 and EZH2 . These enzymes are responsible for the methylation of histone H3 at lysine 27 (H3K27me3), a process that is involved in downregulating gene expression associated with tumor suppression and cell differentiation .
Cellular Effects
Valemetostat has demonstrated clinical antitumor activity in patients with non-Hodgkin lymphomas, including relapsed or refractory peripheral T-cell lymphoma (R/R PTCL) and adult T-cell leukemia/lymphoma (R/R ATL) . It has been shown to decrease H3K27me3 and the condensation of DNA, thereby opening up several tumor-suppressor genes for expression in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Valemetostat involves the inhibition of EZH1 and EZH2 enzymes, which prevents the methylation of histone H3, thereby increasing the expression of genes involved in immune function that can be silenced by H3K27me3 .
Temporal Effects in Laboratory Settings
In a phase 2 study, Valemetostat demonstrated durable responses with a median duration of response (DOR) of 56.0 weeks in PTCL patients . This suggests that the effects of Valemetostat are not only immediate but also long-lasting.
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, clinical trials have shown that a dose of 200 mg/day of Valemetostat led to overall response rates of 54.5% and 57.1% in patients with R/R PTCL or R/R ATL, respectively .
Metabolic Pathways
Valemetostat is involved in the metabolic pathway of histone methylation, specifically the methylation of histone H3 at lysine 27 (H3K27me3) . By inhibiting the enzymes EZH1 and EZH2, Valemetostat prevents this methylation process, thereby influencing the metabolic flux of this pathway.
准备方法
合成路线和反应条件: 瓦乐美替斯塔的合成涉及多个步骤,从制备核心苯并二恶烷结构开始。关键步骤包括:
- 苯并二恶烷环的形成。
- 引入氯和二甲基氨基。
- 与吡啶衍生物偶联形成最终产物。
工业生产方法: 瓦乐美替斯塔的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度试剂。
- 严格控制反应温度和时间。
- 纯化步骤,如结晶和色谱,以分离最终产物 .
化学反应分析
反应类型: 瓦乐美替斯塔经历各种化学反应,包括:
还原: 涉及去除氧原子或添加氢原子。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
相似化合物的比较
Tazemetostat: Another EZH2 inhibitor used for the treatment of certain cancers.
GSK126: A selective EZH2 inhibitor with similar applications in cancer therapy.
Uniqueness of Valemetostat: Valemetostat is unique in its dual inhibition of both EZH1 and EZH2, providing a broader spectrum of activity compared to other inhibitors that target only one of these enzymes. This dual inhibition is particularly beneficial in cancers where both EZH1 and EZH2 are implicated .
Valemetostat represents a promising therapeutic agent with significant potential in the treatment of various cancers. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDRNUPMYCFXGM-ZZHSESOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809336-39-7 |
Source
|
Record name | Valemetostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALEMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。